molecular formula C8H11N B14433875 Octa-5,7-dienenitrile CAS No. 74930-35-1

Octa-5,7-dienenitrile

Cat. No.: B14433875
CAS No.: 74930-35-1
M. Wt: 121.18 g/mol
InChI Key: BVOWBNISLVCXSP-UHFFFAOYSA-N
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Description

Octa-5,7-dienenitrile is an organic compound characterized by the presence of two double bonds and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octa-5,7-dienenitrile typically involves the reaction of terminal aryl alkynes with specific catalysts. One notable method employs a rhodium (I) complex as a catalyst, which facilitates the head-to-tail homocoupling of the terminal alkyne followed by zipper annulation of the resulting gem-enyne . This one-pot procedure is efficient and yields tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the use of rhodium catalysts and similar synthetic routes are likely employed on a larger scale to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

Octa-5,7-dienenitrile undergoes various chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized to form epoxides or other oxygen-containing derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The double bonds can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.

    Substitution: Halogens and other electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Epoxides and diols.

    Reduction: Primary amines.

    Substitution: Halogenated derivatives and other substituted compounds.

Scientific Research Applications

Octa-5,7-dienenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biology and Medicine: Research is ongoing to explore its potential biological activities and therapeutic applications.

Mechanism of Action

The mechanism by which octa-5,7-dienenitrile exerts its effects is primarily through its reactive double bonds and nitrile group. These functional groups allow the compound to participate in various chemical reactions, leading to the formation of new compounds with different properties. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Acetonitrile: A simple nitrile compound used as a solvent in organic synthesis.

    Acrylonitrile: Used in the production of plastics and synthetic rubber.

    Butyronitrile: Another nitrile compound with applications in organic synthesis.

Uniqueness

Octa-5,7-dienenitrile is unique due to its combination of double bonds and a nitrile group, which provides a versatile platform for various chemical reactions. This makes it distinct from simpler nitrile compounds like acetonitrile and acrylonitrile, which do not possess the same level of reactivity and structural complexity.

Properties

CAS No.

74930-35-1

Molecular Formula

C8H11N

Molecular Weight

121.18 g/mol

IUPAC Name

octa-5,7-dienenitrile

InChI

InChI=1S/C8H11N/c1-2-3-4-5-6-7-8-9/h2-4H,1,5-7H2

InChI Key

BVOWBNISLVCXSP-UHFFFAOYSA-N

Canonical SMILES

C=CC=CCCCC#N

Origin of Product

United States

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